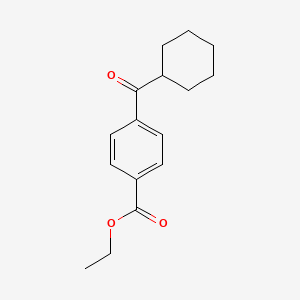

Ethyl 4-(cyclohexanecarbonyl)benzoate

Overview

Description

Molecular Structure Analysis

The molecular structure of Ethyl 4-(cyclohexanecarbonyl)benzoate consists of 16 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

Ethyl 4-(cyclohexanecarbonyl)benzoate has a density of 1.1±0.1 g/cm3, a boiling point of 398.3±25.0 °C at 760 mmHg, and a flash point of 175.5±23.2 °C . It has a molar refractivity of 73.7±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 237.9±3.0 cm3 .Scientific Research Applications

Catalytic Applications

A study on the catalytic synthesis of flavors, specifically ethyl benzoate, under microwave irradiation used cyclohexane as a water-carrying agent. The research highlighted the effectiveness of nanometer rare earth composite solid superacid as a catalyst, achieving an esterification rate of over 97% (Chen Liu-ping, 2008).

Synthetic Photochemistry

An examination of synthetic photochemistry involving alkyl 2,4-dioxopentanoates revealed that ethyl 2,4-dioxopentanoate could produce a cyclodimer under UV-light irradiation, providing insights into photocyclodimerization reactions (A. Mori et al., 1989).

Polymer Science

Research on hydrophilic aliphatic polyesters discussed the synthesis and ring-opening polymerization of functional cyclic esters, including the use of cyclohexanone derivatives. This study provides valuable information on designing and synthesizing functional polymers with potential biomedical applications (M. Trollsås et al., 2000).

Sorption and Separation

A study on porous anionic metal-organic frameworks (MOFs) demonstrated enhanced gas and vapor adsorption and separation capabilities, including the selective separation of benzene over cyclohexane. This research highlights the potential of MOFs in gas storage and separation applications (Yuan-Jun Huang et al., 2014).

Fluorinated Monomers and Liquid Crystals

Investigation into fluorinated monomers for the synthesis of side chain liquid crystalline polysiloxanes demonstrated the impact of the fluorinated chain and central mesogenic moiety on the materials' smectogenic properties. This study contributes to the field of materials science, specifically in the development of liquid crystalline materials (F. Bracon et al., 2000).

properties

IUPAC Name |

ethyl 4-(cyclohexanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-19-16(18)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPOXFWOYIRIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642590 | |

| Record name | Ethyl 4-(cyclohexanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(cyclohexanecarbonyl)benzoate | |

CAS RN |

684271-09-8 | |

| Record name | Ethyl 4-(cyclohexanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

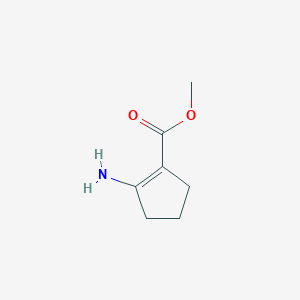

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)

![[1,4']Bipiperidinyl-4'-carboxylic acid](/img/structure/B1613275.png)